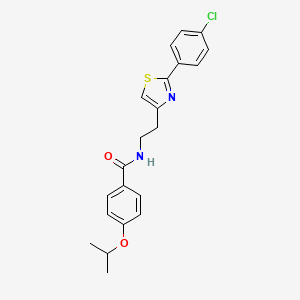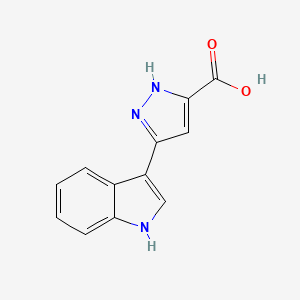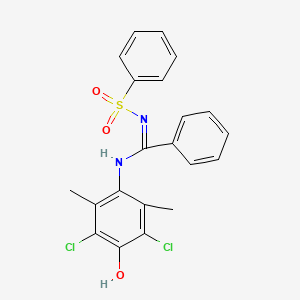
2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone”, a related compound, “5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines”, has been synthesized . The synthesis involved reactions with arylsulfonyl azides . The starting materials were thioamides, and the key step was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential role in drug metabolism. The metabolism mechanism of related morpholinyl compounds, mediated by CYP3A4 Cytochrome, has been investigated using density functional theory (DFT) modeling. This research is crucial for understanding how drugs are metabolized in the human body, which can influence their bioavailability and transform them into active or toxic compounds .
Agriculture
In the agricultural sector, derivatives of morpholinyl compounds have been studied for their potential use in the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides. These compounds have shown a range of biological activities and could be used to develop new agrochemicals with antibacterial properties or as growth regulators .
Material Science
The morpholinyl group is a common moiety in materials science, particularly in the synthesis of novel organic compounds. While specific applications of 2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone in material science are not detailed in the search results, related compounds are used to create materials with potential electronic, optical, or mechanical properties .
Biochemistry
Biochemically, the compound could be involved in studies related to enzyme-substrate interactions, given its structural similarity to known substrates of various cytochromes. This can help in understanding the biochemical pathways and designing inhibitors or activators of specific enzymes .
Pharmacology
Pharmacologically, compounds with the morpholinyl sulfonyl group have been associated with various biological activities. They may play a role in the development of new therapeutic agents, especially considering their interactions with proteins like cytochromes, which are crucial in drug metabolism .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives could be used as standards or reagents in chemical assays. Their unique structural features make them suitable for use in spectroscopy and chromatography to identify or quantify other substances .
Synthesis of Heterocyclic Compounds
The compound’s structure is conducive to the synthesis of heterocyclic compounds, which are a class of compounds with wide-ranging applications, including pharmaceuticals, agrochemicals, and dyes. The morpholinyl group, in particular, is known to increase solubility in organic solvents, which is beneficial for the synthesis and characterization of these compounds .
Eigenschaften
IUPAC Name |
(2-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-4-2-3-9-19(14)17(20)15-5-7-16(8-6-15)24(21,22)18-10-12-23-13-11-18/h5-8,14H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPYRBUMPCBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2993824.png)




![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)
![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993838.png)




![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)